An In-depth Technical Guide to 1,3-Diolein: Physical, Chemical, and Biological Properties
An In-depth Technical Guide to 1,3-Diolein: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 1,3-Diolein. The information is curated for researchers, scientists, and professionals in drug development who are interested in the multifaceted roles of this diacylglycerol. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its analysis, and visualizes its primary signaling pathway.
Core Physical and Chemical Properties
1,3-Diolein, also known as 1,3-di(cis-9-octadecenoyl)glycerol, is a diacylglycerol containing two oleic acid chains at the sn-1 and sn-3 positions of a glycerol backbone. Its physical and chemical characteristics are fundamental to its biological functions and applications in various research fields.
Quantitative Data Summary
The following tables provide a consolidated summary of the key physical and chemical properties of 1,3-Diolein. It is important to note that some values may vary slightly across different sources due to variations in measurement conditions and purity.
Table 1: General and Physical Properties of 1,3-Diolein
| Property | Value | Source(s) |
| Molecular Formula | C₃₉H₇₂O₅ | [1][2] |
| Molecular Weight | 620.99 g/mol | [1][2] |
| Appearance | Yellow, clear oily liquid | [3] |
| Melting Point | 12 °C to 21.5 °C | |
| Boiling Point | ~581.86 °C to 678.3 °C at 760 mmHg (estimates) | |
| Density | ~0.917 to 0.934 g/cm³ | |
| Refractive Index | ~1.477 to 1.480 | |
| Flash Point | 17 °C to 189.2 °C |
Table 2: Solubility and Storage of 1,3-Diolein
| Property | Details | Source(s) |
| Solubility | Soluble in chloroform, ether, hydrocarbon solvents, ethanol (~10 mg/ml), and dimethylformamide (~10 mg/ml). Sparingly soluble in aqueous buffers. | |
| Storage Temperature | -20°C for long-term stability. |
Synthesis of 1,3-Diolein
The synthesis of 1,3-Diolein can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high selectivity and milder reaction conditions, which are particularly advantageous for producing specific isomers like 1,3-Diolein.
Enzymatic Synthesis via Esterification
A common and sustainable method for synthesizing 1,3-Diolein is the enzymatic esterification of glycerol with oleic acid, often catalyzed by a 1,3-regiospecific lipase.
Experimental Protocol: Lipase-Catalyzed Esterification
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Reactants and Catalyst:
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Glycerol
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Oleic Acid (molar ratio of oleic acid to glycerol is a key parameter to optimize, often around 2:1 to 2.8:1)
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Immobilized 1,3-regiospecific lipase (e.g., from Penicillium expansum or Rhizomucor miehei)
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Reaction Setup:
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The reaction is typically carried out in a solvent-free system or in an organic solvent like tert-butanol.
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The reactants and the immobilized lipase are combined in a reaction vessel.
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The mixture is incubated at a controlled temperature (e.g., 40-55°C) with constant agitation.
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Water Removal:
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Water is a byproduct of the esterification reaction and its removal drives the reaction towards product formation. This can be achieved by adding molecular sieves (e.g., 4 Å) to the reaction mixture or by performing the reaction under vacuum.
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Monitoring and Purification:
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The reaction progress is monitored by analyzing aliquots of the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
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Upon completion, the immobilized enzyme is removed by filtration.
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The product, 1,3-Diolein, is then purified from the remaining reactants and byproducts (monoolein, triolein) using techniques like column chromatography.
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Analytical Methodologies
Accurate characterization and quantification of 1,3-Diolein are crucial for research and quality control. The following sections detail common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of diacylglycerol isomers.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A typical mobile phase for separating diacylglycerols is 100% acetonitrile, run under isocratic conditions.
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Detection: UV detection at a low wavelength, such as 205 nm, is often employed as diacylglycerols lack a strong chromophore. Alternatively, a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can be used for universal detection.
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Sample Preparation: Samples are typically dissolved in a suitable organic solvent like isopropanol or the mobile phase.
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Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with a certified 1,3-Diolein standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 1,3-Diolein, often after derivatization to increase its volatility.
Experimental Protocol: GC-MS Analysis
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Derivatization (Silylation):
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The hydroxyl group of 1,3-Diolein is derivatized to a trimethylsilyl (TMS) ether to make the molecule more volatile.
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A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
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The sample is dissolved in a suitable solvent (e.g., pyridine) and reacted with the silylating agent at an elevated temperature (e.g., 60-80°C).
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GC Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
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Carrier Gas: Helium is the most common carrier gas.
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Temperature Program: A temperature gradient is used to separate the components, starting at a lower temperature and ramping up to a higher temperature to elute the derivatized 1,3-Diolein.
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MS Conditions:
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Ionization: Electron Ionization (EI) is commonly used.
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Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about 1,3-Diolein.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: The 1,3-Diolein sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃).
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¹H NMR: The proton NMR spectrum provides information on the different types of protons in the molecule. Key signals include those from the glycerol backbone, the double bonds in the oleic acid chains, and the aliphatic protons.
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¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. This can be used to confirm the presence of the ester carbonyl groups, the olefinic carbons, and the carbons of the glycerol backbone, helping to distinguish between 1,3- and 1,2-diacylglycerol isomers.
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2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further elucidate the structure and confirm assignments by showing correlations between protons and between protons and carbons.
Biological Activity and Signaling Pathways
1,3-Diolein is a biologically active lipid that plays a significant role as a second messenger in various cellular signaling pathways. Its primary and most well-characterized role is the activation of Protein Kinase C (PKC).
Activation of Protein Kinase C (PKC)
Diacylglycerols, including 1,3-Diolein, are key activators of conventional and novel isoforms of PKC. The activation of PKC is a critical event in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.
Signaling Pathway: PKC Activation by 1,3-Diolein
The following diagram illustrates the canonical pathway for the activation of Protein Kinase C by diacylglycerols like 1,3-Diolein. This process is initiated by the stimulation of cell surface receptors, leading to the hydrolysis of membrane phospholipids.
Caption: PKC activation by 1,3-Diolein.
Role in Cancer
The role of diacylglycerols and the PKC pathway in cancer is complex and context-dependent. Aberrant activation of PKC isoforms has been implicated in tumor promotion and progression. However, some studies suggest that certain diacylglycerols or their analogs could have therapeutic potential by modulating specific signaling pathways that lead to cell cycle arrest or apoptosis in cancer cells. The ability of molecules like 1,3-Diolein to influence the lipid composition and structure of cell membranes is an area of active research for developing novel anticancer strategies, often referred to as "membrane-lipid therapy".
Logical Relationship: 1,3-Diolein in Cellular Signaling
The following diagram illustrates the central role of 1,3-Diolein in linking extracellular signals to intracellular responses through the activation of PKC.
Caption: Role of 1,3-Diolein in signaling.
Conclusion
1,3-Diolein is a key lipid molecule with well-defined physical and chemical properties that underpin its significant biological roles. As a potent activator of Protein Kinase C, it is a central player in a wide array of cellular signaling pathways. A thorough understanding of its synthesis, analytical characterization, and biological functions is essential for researchers in lipidomics, cell biology, and drug development. The methodologies and pathway visualizations provided in this guide serve as a foundational resource for further investigation into the complex and vital functions of 1,3-Diolein.
